

Spectroscopic Profile of 1-Ethyl-2-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-2-methylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethyl-2-methylbenzene** (also known as 2-ethyltoluene), a key aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format. This document also outlines the experimental protocols for acquiring such data, ensuring reproducibility and accurate analysis in a research and development setting.

Chemical and Physical Properties

1-Ethyl-2-methylbenzene is a colorless, flammable liquid with a characteristic aromatic odor. [1][2] It is important to handle this compound in a well-ventilated area and avoid contact with skin and eyes. [3][4]

Property	Value
Molecular Formula	C ₉ H ₁₂
Molecular Weight	120.19 g/mol [2]
Boiling Point	164-165 °C[5]
Melting Point	-17 °C[5]
Density	0.887 g/mL at 25 °C[5]
Solubility	Insoluble in water; soluble in non-polar solvents like hexane and toluene.[1]
CAS Number	611-14-3

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Ethyl-2-methylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.14 - 7.05	m	Ar-H
2.61	q	-CH ₂ -CH ₃
2.28	s	Ar-CH ₃
1.19	t	-CH ₂ -CH ₃

¹³C NMR (25.16 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
142.27	Ar-C
135.66	Ar-C
130.07	Ar-CH
127.93	Ar-CH
126.09	Ar-CH
125.79	Ar-CH
26.24	-CH ₂ -CH ₃
19.10	Ar-CH ₃
14.41	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of neat **1-Ethyl-2-methylbenzene** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3020 - 2850	Strong	C-H stretching (aromatic and aliphatic)
1605, 1495, 1460	Medium-Strong	C=C stretching (aromatic ring)
760 - 740	Strong	C-H bending (ortho-disubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Ionization (CI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
121	99.99	[M+H] ⁺
120	11.48	[M] ⁺
119	17.54	[M-H] ⁺
105	-	[M-CH ₃] ⁺
91	-	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: For ¹H NMR, approximately 5-25 mg of **1-Ethyl-2-methylbenzene** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution of 50-100 mg in the same amount of solvent is prepared to achieve a good signal-to-noise ratio in a reasonable time. The solution is then filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Parameters: A 400 MHz NMR spectrometer is used for acquiring the spectra. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a clear spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **1-Ethyl-2-methylbenzene**, a thin film is prepared between two salt plates (typically NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample compartment is first recorded. The salt plates with the sample are then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

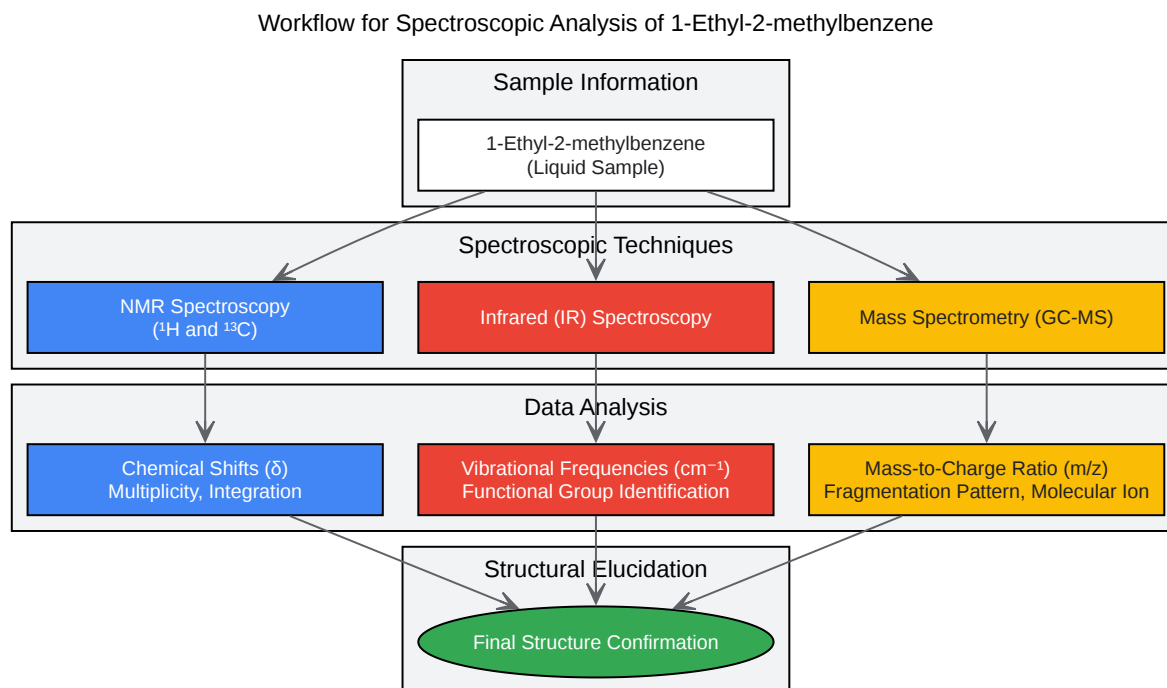
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **1-Ethyl-2-methylbenzene** is prepared in a volatile organic solvent such as dichloromethane or hexane. An internal standard may be added to the solution for quantitative analysis.

Instrumentation and Parameters: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used. The GC oven temperature is programmed to start at a lower temperature and gradually increase to ensure separation of the components. For example, an initial temperature of 50°C held for 1-2 minutes, followed by a ramp of $10\text{-}20^{\circ}\text{C}/\text{min}$ up to 280°C . Helium is typically used as the carrier gas. The mass spectrometer is operated in Chemical Ionization (CI) mode with a mass scan range of approximately 50-450 m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Ethyl-2-methylbenzene**.



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Caption: Logical workflow for the spectroscopic analysis of **1-Ethyl-2-methylbenzene**.

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References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-Ethyl-2-Methylbenzene | C_9H_{12} | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
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